[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone
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Overview
Description
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone is a complex organic compound that features a piperidine ring structure. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by functional group modifications to introduce the amino and methoxy groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in drug synthesis.
Piperidinone: Known for its use in the synthesis of pharmaceuticals.
Spiropiperidines: These compounds have unique structural features that make them valuable in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-25-16-12-22(11-7-14(16)19)17(23)13-5-9-21(10-6-13)18(24)15-4-2-3-8-20-15/h2-4,8,13-14,16H,5-7,9-12,19H2,1H3/t14-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTFCWHPDDXMFY-ZBFHGGJFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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